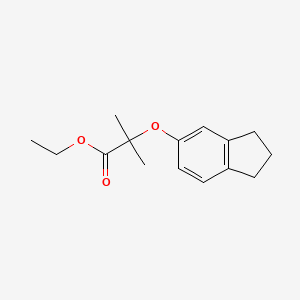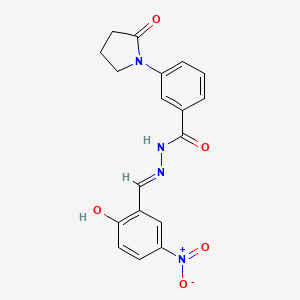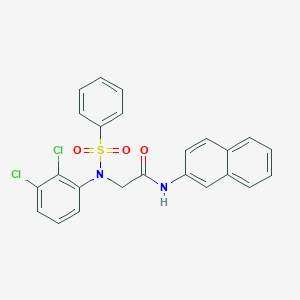
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BO-653 and has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of BO-653 involves the inhibition of various enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation. BO-653 has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division in cancer cells. BO-653 also inhibits the activity of beta-secretase and gamma-secretase, which are involved in the formation of amyloid-beta and alpha-synuclein fibrils in neurodegenerative diseases.
Biochemical and Physiological Effects:
BO-653 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the prevention of neurodegeneration. BO-653 has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. BO-653 also inhibits the activity of COX-2 and iNOS, which are involved in the inflammatory response. BO-653 has also been shown to prevent the formation of amyloid-beta and alpha-synuclein fibrils in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BO-653 has several advantages and limitations for lab experiments. The advantages of BO-653 include its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. The limitations of BO-653 include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of BO-653. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of BO-653 in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of BO-653 in other fields, such as infectious diseases and autoimmune disorders. Finally, the development of BO-653 analogs with improved solubility and potency could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of BO-653 involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-aminonicotinic acid, followed by the reduction of the nitro group to amino group, and then the cyclization of the resulting compound with phthalic anhydride. This method has been optimized and improved to increase the yield and purity of the compound.
Applications De Recherche Scientifique
BO-653 has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that BO-653 has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BO-653 has also been shown to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta and alpha-synuclein fibrils.
Propriétés
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-pyridin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O4/c25-19-13-9-8-12(18-23-16-6-2-1-5-14(16)21(27)28-18)11-15(13)20(26)24(19)17-7-3-4-10-22-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVLYSAFDGHMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6050673.png)

![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6050725.png)